![molecular formula C20H19ClN2OS B5635918 3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)
3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves starting from basic chemical precursors and utilizing a series of reactions to introduce specific functional groups or structural features. For example, Ravinaik et al. (2021) describe the design and synthesis of substituted benzamides starting from acetic acid and benzoyl chlorides, which might share synthetic strategies with the compound of interest (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy to determine the geometry, bonding, and electronic structure of compounds. Demir et al. (2016) conducted a comprehensive analysis of a similar benzamide compound, which included X-ray diffraction and DFT calculations, highlighting the importance of these methods in understanding molecular structures (Demir et al., 2016).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure and can be investigated through various reactions and studies. Dickens et al. (1991) explored the synthesis and biological activity of a compound with a similar structure, focusing on its interaction with bacterial cells, indicating the type of chemical reactions and properties that could be relevant (Dickens et al., 1991).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystallinity are crucial for understanding the behavior of chemical compounds. Kariuki et al. (2021) detailed the crystallization and structural determination of related compounds, providing insight into the analysis of physical properties (Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for predicting the behavior of compounds in different environments. Viji et al. (2020) utilized DFT and molecular docking studies to investigate the chemical properties of a related molecule, emphasizing the role of theoretical and computational methods in chemical property analysis (Viji et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-14-23-16(13-25-14)12-22-20(24)11-18(15-7-3-2-4-8-15)17-9-5-6-10-19(17)21/h2-10,13,18H,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIKBLYELNBMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-3-phenylpropanamide |
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